2,5-Dichloroquinazoline

Übersicht

Beschreibung

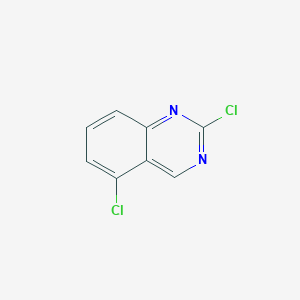

2,5-Dichloroquinazoline is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2,5-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, followed by chlorination . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent . This method is advantageous due to its high yield and the use of non-toxic solvents, making it suitable for industrial production .

Analyse Chemischer Reaktionen

2,5-Dichloroquinazoline undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

Substitution: Reactions with azolyl amines under ultrasonication to form bis(azolyl)quinazoline derivatives.

Reduction: Although specific reduction reactions for this compound are less documented, similar compounds often undergo reduction to form amine derivatives.

Common reagents and conditions for these reactions include the use of DDQ for oxidation and azolyl amines for substitution reactions . Major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,5-Dichloroquinazoline has been identified as a lead compound in the development of kinase inhibitors. Its structural features resemble those of known therapeutic agents, particularly tyrosine kinase inhibitors used in cancer treatment. Research indicates that modifications to its structure can enhance its potency against specific enzymes involved in disease pathways .

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on kinases associated with various cancers. The structure-activity relationship (SAR) analysis revealed that certain substitutions enhanced the binding affinity and specificity towards target kinases, leading to improved anticancer activity .

Neurodegenerative Disorders

Recent research has explored the potential of this compound derivatives as cholinesterase inhibitors for Alzheimer's disease treatment. The compound's ability to inhibit butyrylcholinesterase (BuChE) positions it as a promising candidate for neuroprotective therapies .

Case Study: Alzheimer’s Disease

In a study evaluating several quinazoline derivatives, compounds containing the this compound moiety showed significant inhibition of BuChE activity and antioxidant properties. These findings suggest their potential role in mitigating oxidative stress associated with neurodegeneration .

Agricultural Chemicals

The compound has also been investigated for its applications in agrochemicals. Its biological activity makes it suitable for developing herbicides and pesticides that target specific plant pathogens or pests without affecting non-target species.

Wirkmechanismus

The mechanism of action of 2,5-Dichloroquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

2,5-Dichloroquinazoline can be compared with other quinazoline derivatives such as:

2,4-Dichloroquinazoline: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.

Bis(azolyl)quinazoline: Formed by substitution reactions with azolyl amines, showing significant antimicrobial activity.

Triazoloquinazoline: Known for its DNA intercalating properties and potential anticancer activities.

These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.

Biologische Aktivität

2,5-Dichloroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

Quinazolines, including this compound, are known for their various biological activities, such as antimicrobial, anticancer, and antiparasitic effects. The specific activities of this compound have been investigated in several studies.

Target of Action

This compound primarily targets chromatin-associated proteins in histones. It has been shown to inhibit histone methyltransferases such as G9a and G9a-like protein (GLP), which play a crucial role in epigenetic regulation by modifying histone methylation patterns.

Biochemical Pathways

The inhibition of histone methylation by this compound disrupts key cellular processes involved in gene expression and cell signaling. This alteration can lead to significant changes in cellular functions, impacting processes such as cell proliferation and apoptosis.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier. This property enhances its potential as a therapeutic agent for central nervous system disorders.

Antileishmanial Activity

A study evaluating various quinazoline derivatives demonstrated that certain derivatives show significant antileishmanial activity against Leishmania donovani and L. amazonensis. Although this compound was not directly tested in this context, related compounds exhibited EC50 values in the low micromolar range . For instance, a derivative with a similar structure showed efficacy in reducing liver parasitemia by 37% in a murine model of visceral leishmaniasis when administered intraperitoneally at a dosage of 15 mg/kg/day for five consecutive days .

Cytotoxic Activity

Comparative studies have indicated that quinazoline derivatives containing the 2,6-dichloro substitution pattern exhibit greater cytotoxicity against cancer cell lines than those with the 2,5-dichloro pattern. However, the biological activity of this compound still holds significance due to its unique interactions with cellular targets .

Summary of Research Findings

Case Studies

- Antileishmanial Efficacy : In a study focused on antileishmanial activity, derivatives of quinazolines were synthesized and tested against Leishmania species. The findings highlighted the need for new drugs due to rising resistance against current treatments like miltefosine. The study emphasized the potential of quinazolines as viable candidates for drug development against leishmaniasis .

- Cytotoxicity Assessment : Another research effort compared the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results indicated that while 2,6-substituted derivatives were more effective, the unique properties of this compound still warrant further exploration for its potential therapeutic applications .

Eigenschaften

IUPAC Name |

2,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFDZKBQKLGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697081 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-29-2 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.